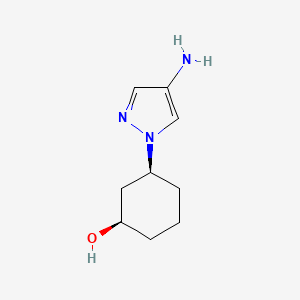
(R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is a metabolite of certain volatile organic compounds (VOCs) and is often used as a biomarker for exposure to these compounds. It is a derivative of l-cysteine, an amino acid, and is formed through the acetylation of the thiol group and the addition of a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine typically involves the reaction of l-cysteine with 3-hydroxypropyl-1-methyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of l-cysteine attacks the halide, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine has several scientific research applications:
Chemistry: Used as a standard for analytical methods to detect and quantify VOC exposure.
Biology: Serves as a biomarker for studying the effects of VOC exposure on biological systems.
Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to VOC exposure.
Industry: Used in environmental monitoring to assess air quality and exposure to harmful VOCs.
Mechanism of Action
The mechanism by which N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine exerts its effects involves its role as a biomarker for VOC exposure. Upon exposure to VOCs, the body metabolizes these compounds, and N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is formed as a metabolite. This compound can then be detected in biological samples, providing information about the level and duration of exposure. The molecular targets and pathways involved include the enzymes responsible for the metabolism of VOCs and the subsequent formation of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-S-(2-hydroxy-3-butenyl)-l-cysteine
- N-acetyl-S-(benzyl)-l-cysteine
- N-acetyl-S-(2-carboxyethyl)-l-cysteine
Uniqueness
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is unique due to its specific structure, which includes a hydroxypropyl group and a methyl group. This structure allows it to serve as a specific biomarker for certain VOCs, distinguishing it from other similar compounds that may be biomarkers for different VOCs or other environmental contaminants.
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14-2)6-15-5-3-4-11/h8,11H,3-6H2,1-2H3,(H,10,12)/t8-/m0/s1 |
InChI Key |
YZJQOAPZJWFRFK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)

![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)




![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)

![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
